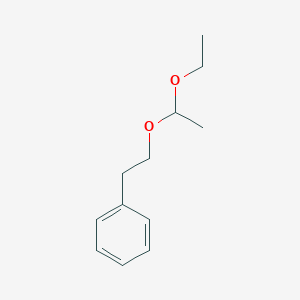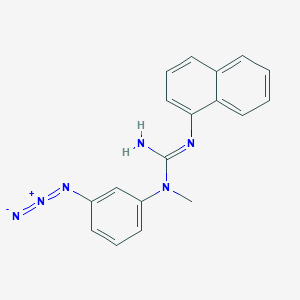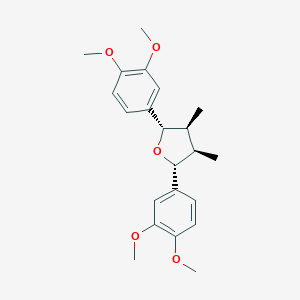
Galgravin
Overview
Description
- It exhibits anti-inflammatory properties and has been studied for its potential therapeutic effects.
- The chemical structure of this compound consists of a phenylpropanoid backbone with a molecular formula of C₂₂H₂₈O₅.
Galgravin: (CAS No. 528-63-2) is a natural lignan isolated from , a plant belonging to the Lauraceae family.
Mechanism of Action
Target of Action
Galgravin, a natural lignan isolated from Piper kadsura, primarily targets NF-κB in lipopolysaccharide (LPS)-activated macrophages . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .
Mode of Action
This compound suppresses the activation of NF-κB in LPS-activated macrophages without causing significant cytotoxicity . This suppression leads to the downregulation of proinflammatory molecules like TNF-α, IL-6, iNOS, and COX-2 . The expression of TNF-α and IL-6 is also suppressed by this compound in LPS-activated murine bone marrow-derived macrophages .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NF-κB signaling pathway . This pathway is involved in LPS-induced TLR4 downstream signaling, which includes the MyD88-dependent and TRIF-dependent signaling pathways . The suppression of NF-κB activation by this compound leads to a decrease in the expression of proinflammatory molecules, thereby reducing inflammation .
Pharmacokinetics
A high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) method was used to determine the concentration of this compound in rat plasma to study its pharmacokinetic features and bioavailability in vivo . The oral bioavailability of this compound was determined to be 8.5% .
Result of Action
The action of this compound leads to significant molecular and cellular effects. It downregulates the mRNA expression of TNF-α, IL-6, and iNOS in the lungs and decreases TNF-α and IL-6 in the serum and IL-6 in the bronchoalveolar lavage fluid of LPS-challenged mice . The COX-2 expression in tissues, including the lung, liver, and kidney, as well as the lung alveolar hemorrhage, is also reduced by this compound .
Biochemical Analysis
Biochemical Properties
Galgravin interacts with several biomolecules in biochemical reactions. It suppresses NF-κB activation in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages . This interaction results in the downregulation of proinflammatory molecules like TNF-α, IL-6, iNOS, and COX-2 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by suppressing the expression of TNF-α and IL-6 in LPS-activated murine bone marrow-derived macrophages . This suppression impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It significantly downregulates the mRNA expression of TNF-α, IL-6, and iNOS in the lungs . This downregulation leads to a decrease in TNF-α and IL-6 in the serum and IL-6 in the bronchoalveolar lavage fluid of LPS-challenged mice .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound reduces the COX-2 expression in tissues, including the lung, liver, and kidney . It also reduces lung alveolar hemorrhage . These effects indicate the product’s stability and long-term effects on cellular function.
Preparation Methods
- Galgravin can be synthesized through various routes, including extraction from the plant source or chemical synthesis.
Plant extraction: Isolation from involves solvent extraction followed by purification techniques.
Chemical synthesis: Although specific synthetic methods are not widely documented, researchers have explored its total synthesis.
Chemical Reactions Analysis
- Galgravin undergoes various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituent groups can be introduced.
Common reagents: These include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and Lewis acids/bases.
Major products: The specific products depend on reaction conditions and substituents. Detailed studies are needed to elucidate these.
Scientific Research Applications
Chemistry: Galgravin’s unique structure makes it interesting for synthetic chemistry and natural product research.
Biology: It has been investigated for its effects on neuronal survival and neurite outgrowth.
Medicine: Potential applications include anti-inflammatory therapies and neuroprotection.
Industry: Its industrial applications are still emerging.
Comparison with Similar Compounds
- Galgravin’s uniqueness lies in its specific structure and biological activities.
Similar compounds: While this compound is relatively rare, other lignans and phenylpropanoids share structural features.
Properties
IUPAC Name |
(2S,3S,4R,5R)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14+,21-,22+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJAVUZBHSLLJL-DQEHQXCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@H](O[C@H]1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318613 | |
| Record name | Galgravin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528-63-2 | |
| Record name | Galgravin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=528-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Galgravin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528632 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galgravin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


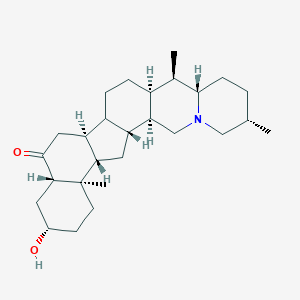

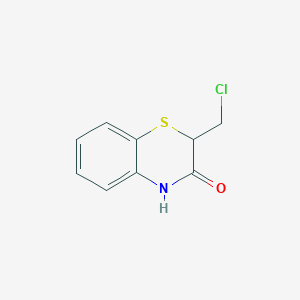
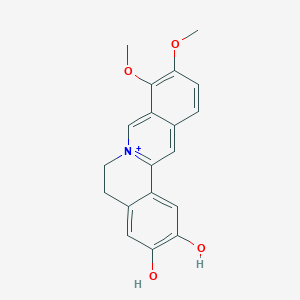
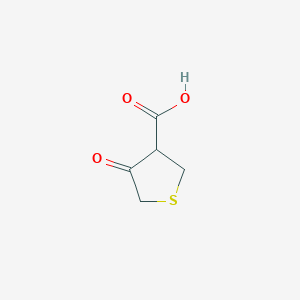

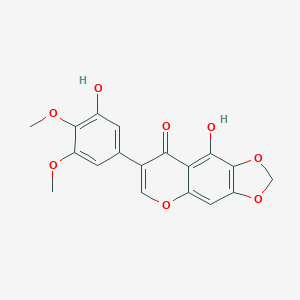
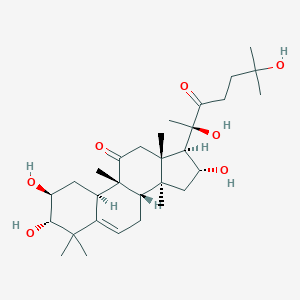


![[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B150104.png)

